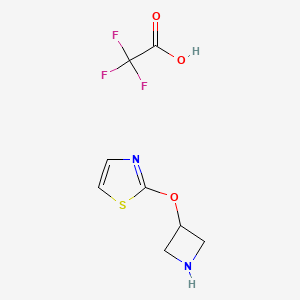

2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

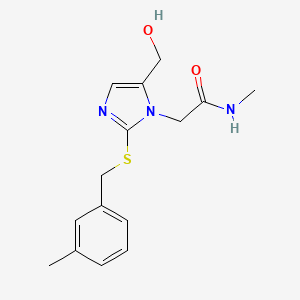

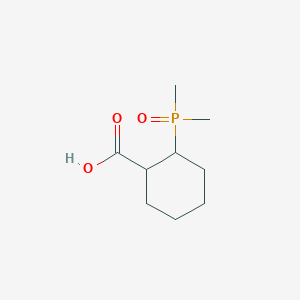

The compound “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid” is a chemical compound with a molecular weight of 282.18 . It is stored at room temperature and is available in powder form . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2-(azetidin-3-yl)oxazole-4-carboxylic acid (1/1) .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a polymorphic transition as a result of grinding was found for 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid . The thorough study of polymorphic structures before and after crystal structure transformation has revealed some pre-conditions for a polymorphic transition and regularities of changes in molecular and crystal structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Physical And Chemical Properties Analysis

The compound “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid” is a powder that is stored at room temperature . Its molecular weight is 282.18 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Researchers have developed highly diastereoselective synthesis methods for novel benzothiazole-substituted β-lactam hybrids, starting from available precursors like (benzo[d]thiazol-2-yl)phenol. These compounds show moderate antimicrobial activities against a broad panel of bacterial strains and possess antimalarial properties when certain groups are added to the β-lactam ring. Their potential as medicines is further supported by hemolytic activity and mammalian cell toxicity surveys (Alborz et al., 2018).

Antimicrobial and Antitubercular Agents

Another line of research has explored the synthesis of 2-azetidinones for their potential as antitubercular agents. These compounds, bearing a thiazole nucleus, have been investigated for their biological activities, showcasing how modifications to the azetidinone structure can significantly impact their biodynamic behavior against Mycobacterium tuberculosis (Parikh et al., 2000).

Anticancer and Antimicrobial Properties

The development of fluorene-based bioactive agents incorporating thiazolidinone and azetidinone analogs represents a significant advance in targeting multidrug-resistant strains and certain cancer cell lines. These compounds were evaluated for their efficacy against microbial strains and cancer cell lines, with some showing remarkable activity. The mode of action and binding interactions were studied through FACS analysis and molecular docking, highlighting the therapeutic potential of these heterocyclic compounds (Hussein et al., 2020).

Novel Synthesis Methods

Research has also focused on novel synthesis methods for creating azetidinones and thiazolidinones with potential antimicrobial properties. These methods involve reactions of Schiff base derivatives with chloroacetyl chloride and mercaptoacetic acid, respectively. The synthesized compounds have been screened for antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Kapadia et al., 2007).

Antioxidant Properties

Another intriguing area of research involves the synthesis of thiazole derivatives with antioxidant properties. These compounds have been evaluated in vitro for their ability to counteract oxidative stress, showcasing the potential of such heterocyclic compounds in developing antioxidant therapies (Jaishree et al., 2012).

Safety And Hazards

Zukünftige Richtungen

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests potential future directions for the synthesis and application of similar compounds.

Eigenschaften

IUPAC Name |

2-(azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS.C2HF3O2/c1-2-10-6(8-1)9-5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYKACGUIBBVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC=CS2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)

![1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2606458.png)

![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)

![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)